molecular formula C8H12 B14658015 3-Octen-1-yne, (E)- CAS No. 42104-42-7

3-Octen-1-yne, (E)-

Cat. No.: B14658015
CAS No.: 42104-42-7
M. Wt: 108.18 g/mol
InChI Key: FCNAWUZWKZOHKE-FNORWQNLSA-N
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Description

3-Octen-1-yne, (E)- is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known by its IUPAC name, (3E)-oct-3-en-1-yne . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (E)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of 3-Octen-1-yne, (E)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include distillation or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 3-Octen-1-yne, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Octen-1-yne, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Medicine: Research into potential pharmaceutical applications, including the development of novel drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octen-1-yne, (E)- involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets, including enzymes and receptors, leading to diverse biological and chemical effects. The pathways involved often include catalytic cycles facilitated by metal catalysts, which enable the formation and breaking of bonds in the compound .

Comparison with Similar Compounds

Uniqueness: 3-Octen-1-yne, (E)- is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

42104-42-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(E)-oct-3-en-1-yne

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+

InChI Key

FCNAWUZWKZOHKE-FNORWQNLSA-N

Isomeric SMILES

CCCC/C=C/C#C

Canonical SMILES

CCCCC=CC#C

Origin of Product

United States

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